molecular formula C24H35NO3 B14155667 N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine CAS No. 861639-44-3

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine

Cat. No.: B14155667
CAS No.: 861639-44-3
M. Wt: 385.5 g/mol
InChI Key: MTCSBQUPURGFIT-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine: is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a heptan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Alkylation: The amine is further alkylated using 4-methoxybenzyl chloride under basic conditions to introduce the methoxyphenyl group.

    Final Assembly: The final step involves the coupling of the intermediate with a heptan-1-amine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.

    4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but has different reactivity and applications.

    N-(3,4-Dimethoxyphenethyl)-2-(4-methoxyphenyl)acetamide: A structurally related compound with distinct properties and uses.

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in research and industry.

Properties

CAS No.

861639-44-3

Molecular Formula

C24H35NO3

Molecular Weight

385.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine

InChI

InChI=1S/C24H35NO3/c1-18(2)6-8-21(20-9-11-22(26-3)12-10-20)14-15-25-17-19-7-13-23(27-4)24(16-19)28-5/h7,9-13,16,18,21,25H,6,8,14-15,17H2,1-5H3

InChI Key

MTCSBQUPURGFIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(CCNCC1=CC(=C(C=C1)OC)OC)C2=CC=C(C=C2)OC

solubility

53.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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